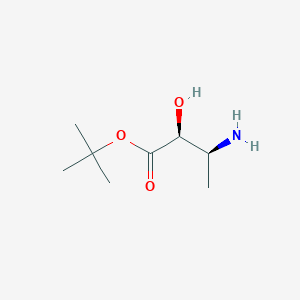

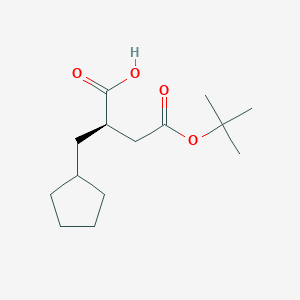

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate

Vue d'ensemble

Description

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate is a chemical compound. It is one of the key precursors for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

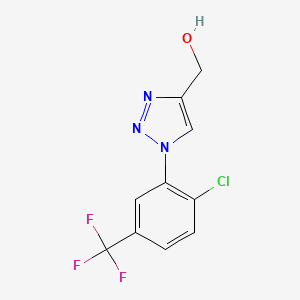

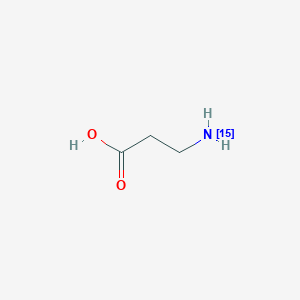

The InChI code for this compound is 1S/C11H21NO4/c1-6-15-9(13)7-8-12(5)10(14)16-11(2,3)4/h6-8H2,1-5H3 . This provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

The compound has been used in dipeptide synthesis with commonly used coupling reagents. The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis

The compound has the IUPAC name ethyl 3- [ (tert-butoxycarbonyl) (methyl)amino]propanoate . Further physical and chemical properties are not explicitly mentioned in the retrieved sources.Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of “Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate,” also known as “Ethyl 3-(Boc-amino)-2,2-dimethylpropionate”:

Peptide Synthesis

Ethyl 3-(Boc-amino)-2,2-dimethylpropionate is widely used in peptide synthesis as a protected amino acid derivative. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino function, preventing unwanted side reactions during peptide bond formation. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it helps in the stepwise construction of peptides by sequentially adding amino acids .

Ionic Liquid Synthesis

This compound can be used to create Boc-protected amino acid ionic liquids (Boc-AAILs). These ionic liquids are valuable in organic synthesis due to their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. Boc-AAILs have been employed in various reactions, including dipeptide synthesis, where they act as both solvents and reactants .

Drug Development

In drug development, Ethyl 3-(Boc-amino)-2,2-dimethylpropionate is used as an intermediate in the synthesis of pharmaceutical compounds. The Boc group can be easily removed under mild acidic conditions, allowing for the introduction of the free amine group into the final drug molecule. This flexibility makes it a valuable building block in medicinal chemistry .

Bioconjugation

This compound is also used in bioconjugation techniques, where it helps in attaching biomolecules to various surfaces or other molecules. The Boc-protected amine can be deprotected to reveal a reactive amine group, which can then be linked to other functional groups, such as carboxyls or thiols, facilitating the creation of complex bioconjugates for research and diagnostic purposes .

Polymer Chemistry

In polymer chemistry, Ethyl 3-(Boc-amino)-2,2-dimethylpropionate is utilized in the synthesis of functionalized polymers. The Boc group provides a temporary protection for the amine, allowing for controlled polymerization processes. After polymerization, the Boc group can be removed to yield polymers with free amine groups, which can be further modified or used in various applications .

Catalysis

The compound is used in the development of catalysts, particularly in the field of asymmetric catalysis. The Boc-protected amine can be incorporated into chiral ligands or catalysts, which are then used to induce chirality in the products of catalytic reactions. This application is crucial in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and agrochemicals .

Material Science

In material science, Ethyl 3-(Boc-amino)-2,2-dimethylpropionate is employed in the modification of surfaces and the creation of functional materials. The Boc group allows for the selective introduction of amine functionalities onto surfaces, which can then be used to attach other molecules or create specific surface properties. This application is valuable in the development of sensors, coatings, and other advanced materials .

Analytical Chemistry

Finally, this compound is used in analytical chemistry for the derivatization of analytes. The Boc-protected amine can be used to modify analytes, making them more amenable to detection and quantification by various analytical techniques, such as mass spectrometry or chromatography. This application enhances the sensitivity and specificity of analytical methods .

These applications highlight the versatility and importance of Ethyl 3-(Boc-amino)-2,2-dimethylpropionate in various fields of scientific research.

Mécanisme D'action

Target of Action

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate, also known as Ethyl 3-(Boc-amino)-2,2-dimethylpropionate, is a tert-butyloxycarbonyl (Boc)-protected amino acid derivative . The primary targets of this compound are amino acids involved in peptide synthesis .

Mode of Action

This compound acts as a starting material in dipeptide synthesis . The Boc group in the compound serves as a protecting group for the amino group during peptide synthesis . This protection prevents unwanted reactions with the multiple reactive groups of the amino acid anions . The Boc group can be selectively removed (deprotected) under mild conditions using reagents like oxalyl chloride .

Biochemical Pathways

The compound plays a crucial role in the synthesis of dipeptides, which are essential components of proteins . The Boc-protected amino acid ionic liquids (Boc-AAILs), derived from this compound, enhance amide formation in peptide synthesis . This process affects the peptide synthesis pathway, leading to the formation of dipeptides .

Pharmacokinetics

The Boc-AAILs derived from this compound are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) and thus its bioavailability.

Result of Action

The primary result of the action of Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate is the formation of dipeptides . The compound, through its Boc-AAILs, enhances amide formation, leading to the synthesis of dipeptides in satisfactory yields .

Action Environment

The action of Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the deprotection of the Boc group takes place under room temperature conditions . Additionally, the solubility of the Boc-AAILs in different solvents can influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

ethyl 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-16-9(14)12(5,6)8-13-10(15)17-11(2,3)4/h7-8H2,1-6H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBMJQSOIZGTLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B3114677.png)

![(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride](/img/structure/B3114729.png)